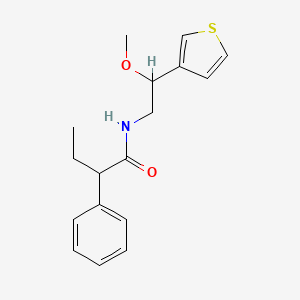
3-(2-Bromophenyl)oxazolidine-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromophenyl)oxazolidine-2-one” is a compound that belongs to the class of oxazolidinones . Oxazolidinones are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . They are noticeable for their biological activities and have a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of an asymmetric aldol and a modified Curtius protocol .Molecular Structure Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It exists in three structural isomeric forms depending on the position of the double bond as 2-oxazoline, 3-oxazoline, and 4-oxazoline . Among these, only 2-oxazolines are common .Chemical Reactions Analysis
The key step of the synthetic procedure of oxazolidin-2-ones is the asymmetric Henry reaction . The corresponding nitroaldols serve as chiral intermediates in the syntheses of these drugs . They are obtained in high yields and enantiomeric excesses of up to 91% ee .Physical And Chemical Properties Analysis
The physical properties of oxazolidin-2-ones can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular structure and crystal packing of the compound can be structurally determined via single crystal X-ray diffraction method .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry and Medicinal Applications
The 1,3-oxazolidin-2-one nucleus is a highly regarded heterocycle in synthetic organic chemistry and medicinal chemistry, attributed to its versatility in asymmetric synthesis and utility as a protective group for 1,2-aminoalcohol systems. The oxazolidin-2-one ring, found in pharmaceuticals like the antibacterial drug Linezolid, showcases the compound's significant role in developing therapeutic agents. This framework serves as a cornerstone for constructing complex molecules, highlighting its importance in synthetic strategies and drug design (Zappia et al., 2007).
Antibacterial Agents and MAO-A Activity Reduction
Research into oxazolidinones, including those related to 3-(2-Bromophenyl)oxazolidine-2-one, focuses on enhancing antibacterial efficacy while minimizing adverse effects like monoamine oxidase A (MAO-A) inhibition. Substituting conventional functionalities with 1,2,3-triazoles in oxazolidinones has yielded compounds with promising antibacterial properties and a reduced impact on MAO-A, indicating potential for safer therapeutic applications (Reck et al., 2005).
Stereochemical and Mechanistic Insights
The synthesis and investigation of oxazolidines, including those with 2-bromophenyl groups, provide valuable insights into stereochemical outcomes and reaction mechanisms. Studies on the absolute configurations and stereoselective reactions of such compounds contribute to our understanding of their behavior in synthetic contexts, aiding in the design of more efficient and selective synthetic routes (Takahashi et al., 1992; Takahashi et al., 1990).
Superoxide Dismutase Mimicry and Antioxidant Properties
Compounds structurally related to this compound have been explored for their antioxidant properties, particularly as superoxide dismutase mimics. This research suggests the potential for these molecules to act in protective roles against oxidative stress, paving the way for novel antioxidant therapies (Samuni et al., 1988).
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3
The structural motifs present in oxazolidinones, akin to this compound, have been instrumental in discovering potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone synthesis. Such inhibitors offer a promising therapeutic avenue for diseases dependent on androgen levels, highlighting the compound's utility in drug development (Harada et al., 2012).
Mecanismo De Acción
Target of Action
Oxazolidinones, the class of compounds to which it belongs, are known for their diverse biological applications in medicinal chemistry . They have been investigated for their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
Mode of Action
Oxazolidinones, in general, can act as bioisosteres of different chemical groups, such as carbamates, thiocarbamates, ureas, and amides . This structural similarity allows them to form hydrogen bonds with amino acid residues, contributing to their interaction with biological targets .
Biochemical Pathways
Oxazolidinones are known to be key intermediates in the synthesis of many useful chemical compounds . They have been successfully obtained using 1,2-amino alcohols as starting materials .
Pharmacokinetics
Oxazolidinones are known for their higher metabolic and chemical stability because the carbamate is cyclized in a five-membered ring, unlike noncyclic carbamates, for example, that are more prone to hydrolysis .
Result of Action
Oxazolidinones have been associated with a wide spectrum of pharmacological properties .
Direcciones Futuras
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Future research may focus on the development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers . This could provide a promising method for the early phases of drug discovery .
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDLSCAXIFPXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
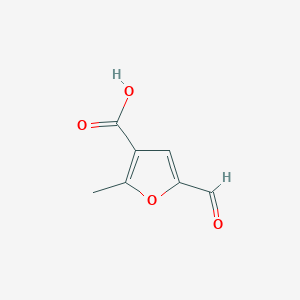
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
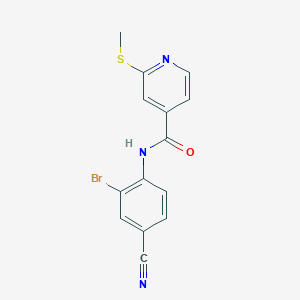
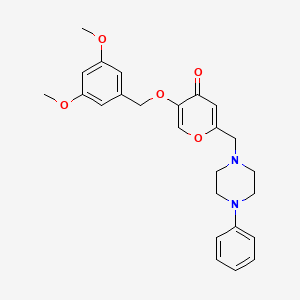
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

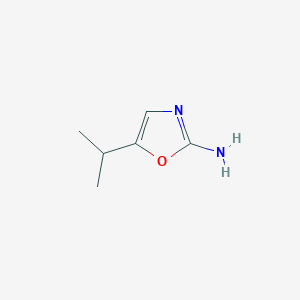
![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
